4-Chloro-benzo[e][1,3]oxazin-2-one
Description
Significance of Heterocyclic Compounds in Modern Chemical Research
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the largest and most varied family of organic compounds. ijnrd.org Their presence is foundational to numerous biological processes; for instance, they form the core structures of DNA, hemoglobin, vitamins, and hormones. nih.gov In the realm of medicinal chemistry, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic scaffold. nih.govijnrd.org This prevalence underscores their critical importance in drug discovery and development. nih.govnumberanalytics.com
The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. nih.gov Medicinal chemists leverage these properties to fine-tune a compound's solubility, lipophilicity, polarity, and hydrogen-bonding capacity. nih.gov Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates. nih.gov Consequently, heterocyclic structures are considered "privileged scaffolds" as they provide a versatile framework for developing novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnumberanalytics.combenthamscience.com The continuous development of advanced synthetic methodologies allows for the creation of diverse and complex heterocyclic libraries, further expanding the chemical space available for modern drug discovery programs. nih.gov
Overview of Benzoxazinone (B8607429) Core Structures and Isomeric Forms
Benzoxazinones are a significant class of bicyclic heterocyclic compounds, characterized by a benzene (B151609) ring fused to an oxazinone ring. The oxazinone ring itself is a six-membered heterocycle containing one nitrogen atom, one oxygen atom, and a carbonyl group. The structural diversity of benzoxazinones arises from the relative positions of the nitrogen and oxygen atoms and the location of the carbonyl group within the heterocyclic ring. nih.gov
Benzoxazines, the parent structures without the carbonyl group, have three primary isomers based on the arrangement of the heteroatoms: 1,2-benzoxazine, 1,3-benzoxazine, and 1,4-benzoxazine. nih.gov When a carbonyl group is introduced, it gives rise to several isomeric forms of benzoxazinones. The most commonly studied isomers include:
Benzo[d] nih.govoxazin-4-ones (also known as 4H-3,1-benzoxazin-4-ones)
Benzo[b] nih.govnumberanalytics.comoxazin-3-ones (also known as 2H-1,4-benzoxazin-3-ones)
Benzo[b] nih.govnumberanalytics.comoxazin-2-ones nih.gov
The subject of this article, 4-Chloro-benzo[e] nih.govoxazin-2-one, represents a specific derivative within this family. The benzo[e] nomenclature indicates fusion to the 'e' face of the nih.govoxazine (B8389632) ring system.
Table 1: Major Isomeric Cores of Benzoxazinones
| Isomer Name | Alternative Name |
|---|---|
| Benzo[d] nih.govoxazin-4-one | 4H-3,1-benzoxazin-4-one |
| Benzo[b] nih.govnumberanalytics.comoxazin-3-one | 2H-1,4-benzoxazin-3(4H)-one |
| Benzo[e] nih.govoxazin-4-one | 2-amino-4H-benzo[e] nih.govoxazin-4-one |
This table presents the most frequently cited benzoxazinone isomers in chemical literature.
Historical Development and Evolution of Benzoxazinone Chemistry and Research
The study of benzoxazinones dates back to early synthetic organic chemistry. Classic approaches to synthesizing these heterocycles often utilized readily available starting materials like anthranilic acids. uomosul.edu.iqnih.gov One of the earliest methods involved the reaction of anthranilic acid with two equivalents of an acid chloride, typically in a pyridine (B92270) solution, to yield 2-substituted benzo[d] nih.govoxazin-4-ones. uomosul.edu.iqnih.gov Another established route involves the cyclization of 2-amidobenzoic acids by heating them in acetic anhydride (B1165640). nih.gov
Over the years, synthetic strategies have evolved significantly, moving towards more efficient and selective methodologies. Modern approaches include:
Palladium-catalyzed reactions: These methods have become powerful tools for constructing the benzoxazinone scaffold. For example, palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides or carbonylation of N-(o-bromoaryl)amides offers high yields and functional group tolerance. organic-chemistry.org
Copper-catalyzed synthesis: A tandem intramolecular C-N coupling/rearrangement process catalyzed by copper provides a novel strategy for the construction of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org
Domino reactions: One-pot procedures, such as the palladium-catalyzed carbonylation–cyclization of ortho-halophenols with cyanamide (B42294), have been developed for the synthesis of 2-amino-4H-benzo[e] nih.govoxazin-4-ones, showcasing the drive towards milder and more convenient processes. nih.gov
These advancements have not only improved access to known benzoxazinone structures but have also enabled the synthesis of novel derivatives with diverse substitution patterns, which is crucial for exploring their structure-activity relationships. nih.gov
Relevance of Halogenated Benzoxazinone Derivatives in Chemical Biology
The introduction of halogen atoms—such as fluorine, chlorine, or bromine—into a molecular scaffold is a widely used strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a compound. mdpi.comresearchgate.net Halogenation can significantly impact a molecule's lipophilicity, which in turn influences its ability to permeate biological membranes and reach its target. mdpi.com
In the context of benzoxazinones and other heterocyclic systems, halogenation serves several key purposes:
Improved Target Affinity: Halogen atoms can form specific, directional interactions known as halogen bonds with nucleophilic fragments (like oxygen or nitrogen atoms) in a biological target, such as an enzyme's active site. This can lead to a stronger binding affinity. mdpi.comresearchgate.net
Enhanced Membrane Permeation: Increasing the lipophilicity of a drug candidate often enhances its passive diffusion across cell membranes, improving its bioavailability. mdpi.com
Metabolic Stability: The introduction of a halogen can block sites on the molecule that are susceptible to metabolic degradation, thereby increasing the compound's half-life.
The presence of a chloro group in 4-Chloro-benzo[e] nih.govoxazin-2-one is therefore of significant interest. Research into halogenated benzoxazinones has shown their potential as inhibitors of various enzymes, including serine proteases like α-chymotrypsin, and as agents with anticancer properties. nih.govnih.gov The specific position and type of halogen can dramatically alter the compound's inhibitory potential and selectivity. nih.gov For instance, studies on a series of halogenated benzoxazinones revealed that fluoro-substituted derivatives had greater inhibitory potential against α-chymotrypsin, followed by chloro and bromo substituents. nih.gov This highlights the crucial role that strategic halogenation plays in the design of new biologically active molecules.
Note: Specific research findings for the exact compound "4-Chloro-benzo[e] nih.govoxazin-2-one" are limited in publicly accessible literature. The following sections will discuss the synthesis and properties of closely related and well-documented halogenated benzoxazinone isomers to provide a representative understanding of the chemical class.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-5-3-1-2-4-6(5)12-8(11)10-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZNWOLWNXCCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)O2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461886 | |
| Record name | 4-chloro-benzo[e][1,3]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331281-46-0 | |
| Record name | 4-chloro-benzo[e][1,3]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of Halogenated Benzoxazinones
The synthesis of halogenated benzoxazinones can be achieved through various modern organic chemistry techniques, often starting from halogen-substituted precursors.
A notable method for synthesizing chloro-substituted benzo[e] nih.govoxazin-4-ones involves a palladium-catalyzed domino reaction. In this approach, a chloro-substituted ortho-iodophenol is reacted with cyanamide (B42294) in the presence of a carbon monoxide source, such as molybdenum hexacarbonyl (Mo(CO)₆). nih.gov This one-step process involves a carbonylative coupling followed by an intramolecular cyclization to furnish the final product in good yield. nih.gov For example, 6-chloro-2-amino-4H-benzo[e] nih.govoxazin-4-one has been synthesized from 4-chloro-2-iodophenol (B1583855) with a 96% yield. nih.gov
Another common strategy involves the condensation of a halogen-substituted anthranilic acid derivative. For instance, 7-chloro-2-methyl-4H-benzo[d] nih.gov-oxazin-4-one was synthesized by condensing Methyl-2-amino-5-chloro-benzoate with acetic anhydride (B1165640). gsconlinepress.com
Spectroscopic and Physicochemical Properties
The structural confirmation and characterization of these compounds rely heavily on spectroscopic methods such as NMR, IR, and mass spectrometry. The data provides insight into the molecular structure and electronic environment of the atoms.
Table 2: Representative Spectroscopic Data for a Halogenated Benzoxazinone (B8607429) Derivative (Data for 7-chloro-2-methyl-4H-benzo[d] nih.gov-oxazin-4-one)
| Analysis Type | Observed Data | Reference |
| ¹H NMR (400MHz, DMSO) | δ 7.49 (s, 1H), 7.14 (s, 1H), 6.30 (s, 1H), 2.53 (s, 3H) | gsconlinepress.com |
| ¹³C NMR (400MHz, DMSO) | δ 168.05, 153.07, 149.40, 141.33, 140.10, 134.40, 127.03, 114.40, 23.42 | gsconlinepress.com |
| IR (KBr, cm⁻¹) | 3381, 3203, 3135 (NH₂ - from subsequent reaction), 3018 (CH aromatic), 1662 (C=O), 1159 (C-O) | gsconlinepress.com |
| Melting Point | 148-150 °C | gsconlinepress.com |
This table provides an example of characterization data for a known chloro-benzoxazinone isomer.
Chemical Reactivity and Potential Applications
Synthetic Approaches Utilizing Anthranilic Acid Derivatives
Derivatives of anthranilic acid serve as fundamental building blocks for the synthesis of the 4-Chloro-benzo[e] nih.govsemanticscholar.orgoxazin-2-one core, offering several distinct pathways to achieve cyclization.
Copper-Catalyzed Decarboxylative Coupling Strategies
A notable method for the formation of 2-substituted-4H-benzo[d] nih.govsemanticscholar.orgoxazin-4-ones involves the copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids. nih.gov This one-pot approach proceeds under mild conditions through an amidation process. The reaction has been shown to be compatible with a variety of anthranilic acids and α-keto acids, including those with alkyl, aryl, and heteroaryl substitutions, affording the desired benzoxazinone products in yields of up to 87%. nih.gov While this method is broadly applicable, the presence of strong electron-withdrawing groups on the anthranilic acid, such as a nitro group, has been observed to result in lower yields. nih.gov The key step in this transformation is the initial formation of an amide from the anthranilic acid. nih.gov This strategy can be applied to the synthesis of the target molecule by using 5-chloroanthranilic acid as the starting material.
Acid-Catalyzed Cyclization with Orthoesters
The acid-catalyzed reaction of anthranilic acids with orthoesters represents a direct route to the benzoxazinone ring system. nih.govnih.gov This method can be performed under both thermal and microwave-assisted conditions. nih.gov The reaction mechanism is presumed to begin with the protonation of the orthoester, followed by the loss of an ethanol (B145695) molecule to form a stabilized carbocation. The amino group of the anthranilic acid then attacks this carbocation, leading to an iminium ion intermediate after the loss of a second ethanol molecule. Subsequent intramolecular cyclization by the carboxylic acid group and a final elimination of a third ethanol molecule yields the 4H-benzo[d] nih.govsemanticscholar.orgoxazin-4-one. researchgate.net
However, a significant consideration in this synthesis is the electronic nature of the substituents on the anthranilic acid ring. Research has shown that electron-withdrawing groups, such as the chloro group required for the target compound, tend to favor the formation of the (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govsemanticscholar.orgoxazin-4-one intermediate, making the final elimination of ethanol difficult. nih.govresearchgate.net In contrast, electron-donating groups generally facilitate the formation of the fully aromatic 4H-benzo[d] nih.govsemanticscholar.orgoxazin-4-one product. nih.govresearchgate.net
Cyclodehydration Reactions and Related Transformations (e.g., using cyanuric chloride/DMF)
A highly effective method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones is the cyclodehydration of N-acylanthranilic acids using a combination of cyanuric chloride and N,N-dimethylformamide (DMF) as the cyclizing agent. semanticscholar.orgresearchgate.net This approach is lauded for its mild reaction conditions, simplified workup, and high yields. semanticscholar.orgresearchgate.net
The process begins with the preparation of the N-acyl-5-chloroanthranilic acid intermediate, which is readily synthesized from 5-chloroanthranilic acid and the corresponding acyl chloride. This intermediate is then subjected to cyclodehydration. Cyanuric chloride acts as an activator for the carboxylic acid. semanticscholar.org The reaction with N-benzoylanthranilic acid, for instance, proceeds smoothly in refluxing toluene (B28343) with triethylamine (B128534) to afford the 2-phenyl-4H-3,1-benzoxazin-4-one in high yield. semanticscholar.org A key advantage of this method is that the cyanuric acid byproduct can be easily removed from the reaction mixture due to its differential solubility. semanticscholar.org This clean and efficient protocol is applicable for preparing a wide range of both aryl- and alkyl-substituted benzoxazinones. semanticscholar.orgresearchgate.net
Syntheses from Isatoic Anhydrides and Anilines
The synthesis of the benzoxazinone scaffold from isatoic anhydrides and anilines is not a commonly reported pathway. The reaction of isatoic anhydride (B1165640) with anilines typically proceeds via ring-opening followed by cyclization to form quinazolinone derivatives, not benzoxazinones. Similarly, literature on the reactions of substituted isatoic anhydrides, such as 5-chloro-isatoic anhydride, often leads to other heterocyclic systems or N-substituted products rather than the desired 4-Chloro-benzo[e] nih.govsemanticscholar.orgoxazin-2-one. acs.orgraco.cat For instance, nickel-catalyzed decarboxylative cyclization of isatoic anhydrides with carbodiimides has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. acs.org Therefore, this route is generally considered more suitable for accessing different classes of heterocyclic compounds.
Transition Metal-Catalyzed Carbonylation and Cyclization Reactions
Transition metal catalysis, particularly with palladium, has opened up powerful and versatile routes for the synthesis of heterocyclic compounds, including benzoxazinones. These methods often involve the use of carbon monoxide (CO) gas or a CO surrogate.
Palladium-Catalyzed Methodologies (e.g., from 2-iodoanilines, 1-azido-2-iodobenzenes, ortho-halophenols)
A highly efficient, one-step domino carbonylation-cyclization process has been developed for the synthesis of 2-amino-4H-benzo[e] nih.govsemanticscholar.orgoxazin-4-ones from readily available ortho-halophenols. nih.gov This palladium-catalyzed methodology allows for the formation of the target chloro-substituted compound under mild, low-pressure, and gas-free conditions by using a CO-releasing agent like molybdenum hexacarbonyl (Mo(CO)₆). nih.gov
In this reaction, an ortho-halophenol is coupled with cyanamide (B42294) in the presence of a palladium catalyst. The reaction proceeds through a carbonylative coupling followed by a spontaneous intramolecular cyclization to give the benzoxazinone product, which can be easily isolated by precipitation. nih.gov The methodology has been successfully applied to both ortho-iodophenols and the more challenging ortho-bromophenols. nih.gov The synthesis of 6-chloro-2-amino-4H-benzo[e] nih.govsemanticscholar.orgoxazin-4-one (the corresponding nomenclature for the target compound) from 4-chloro-2-iodophenol (B1583855) demonstrates the utility of this approach for halogenated derivatives. nih.gov Electron-poor halides have been shown to be favored substrates in this transformation. nih.gov
Below is a table summarizing the reaction conditions for this palladium-catalyzed synthesis.
| Starting Material | Catalyst | Ligand | CO Source | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 4-Chloro-2-iodophenol | Pd(PPh₃)₄ | - | Mo(CO)₆ | Et₃N | 1,4-Dioxane | 65 | 73 | nih.gov |
| 4-Chloro-2-bromophenol | Pd(OAc)₂ | DPEphos | Mo(CO)₆ | DBU | Toluene | 80 | 66 | nih.gov |
Other palladium-catalyzed approaches include the cyclocarbonylation of o-iodoanilines with acid chlorides and the oxidative carbonylation of 2-ethynylaniline (B1227618) derivatives, showcasing the versatility of palladium catalysis in constructing the benzoxazinone ring system. nih.govnih.gov
Gold(I)-Catalyzed Cycloisomerization Procedures
Gold(I) catalysis has emerged as a mild and efficient method for promoting the cycloisomerization of various substrates. The primary application in the context of benzoxazine synthesis involves the cyclization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a chemoselective 6-exo-dig pathway, where the amide oxygen attacks the alkyne, activated by the gold(I) catalyst. acs.orgnih.gov This methodology has been successfully used to produce a range of substituted 4H-benzo[d] nih.govacs.orgoxazines, which are structural isomers of the target compound. acs.orgnih.gov
The reactions are notable for their mild conditions, often occurring at room temperature without the need for an inert atmosphere, which presents a significant advantage over other metal-catalyzed procedures. acs.org A variety of cationic gold(I) complexes can be employed, and the scope includes substrates with both electron-donating and electron-withdrawing groups. acs.org
Table 1: Gold(I)-Catalyzed Synthesis of Substituted 4H-Benzo[d] nih.govacs.orgoxazines
| Starting Material | Catalyst (mol %) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(2-ethynylphenyl)-4-methylbenzamide | C1 (3) | DCM, 30 °C, 24h | 4-Benzyliden-6-methyl-2-p-tolyl-4H-benzo[d] nih.govacs.orgoxazine (B8389632) | 92 | acs.org |
| N-(2-ethynylphenyl)-4-methoxybenzamide | C5 (10) | DCM, 30 °C, 24h | 4-Benzyliden-2-(4-methoxyphenyl)-4H-benzo[d] nih.govacs.orgoxazine | 95 | acs.org |
| N-(5-chloro-2-ethynylphenyl)benzamide | C1 (10) | DCM, 30 °C, 24h | 6-Chloro-4-benzyliden-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine | 85 | acs.org |
Catalyst C1: [Au(IPr)NTf2], Catalyst C5: [Au(Johnphos)NTf2]
While this method has been extensively developed for benzo[d] nih.govacs.orgoxazines, its application for the synthesis of the isomeric benzo[e] nih.govacs.orgoxazin-2-one core remains an area for future exploration.
Oxidative Cleavage and Oxidative Coupling Reactions
Iodine and Peroxide Mediated Oxidative Decarbonylative Cleavage
Transition-metal-free reactions are of high interest in synthetic chemistry. One such method involves the use of iodine and a peroxide, like tert-butyl hydroperoxide (TBHP), to achieve oxidative cleavage. While no specific examples for 4-Chloro-benzo[e] nih.govacs.orgoxazin-2-one are documented, this approach has been used for the synthesis of other heterocyclic systems. For example, an efficient iodine-mediated oxythiolation of o-vinylanilides with disulfides has been developed to produce thio-tethered benzoxazine derivatives in good to excellent yields under metal-free conditions. nih.govnih.gov
Oxidative Coupling Involving Isocyanides
Isocyanides are versatile C1 building blocks used in the construction of various nitrogen-containing heterocycles. Metal-free oxidative coupling reactions provide an environmentally friendly route to these compounds. For instance, high-valent iodine has been used to facilitate the oxidative decarbonylation coupling of anilines and isocyanates to form unsymmetrical azobenzenes. rsc.org While this specific reaction does not produce benzoxazinones, it demonstrates the principle of using iodine reagents for oxidative coupling. The development of similar oxidative coupling strategies that incorporate isocyanides for the direct synthesis of the 4-Chloro-benzo[e] nih.govacs.orgoxazin-2-one ring system is a potential area of research.
Biocatalytic and Chemoenzymatic Strategies for Benzoxazinone Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules. Enzymes can operate under mild conditions, often leading to high enantioselectivity and reducing the need for protecting groups. An efficient biocatalytic methodology for the synthesis of 1,4-benzoxazinone derivatives has been developed using the enzyme Novozym 435. nih.gov This reaction proceeds via a lipase-catalyzed nucleophilic attack of 1,4-benzoxazinones onto chalcone (B49325) Michael acceptors, followed by hydrolysis and decarboxylation. nih.gov
Notably, this method has been applied to chloro-substituted precursors. The synthesis of the initial 1,4-benzoxazinone starting material can be achieved by reacting a substituted aminophenol with dimethyl acetylenedicarboxylate. nih.gov The use of 2-amino-4-chlorophenol (B47367) in this reaction directly leads to a chloro-substituted benzoxazinone scaffold, demonstrating the feasibility of incorporating halogen atoms using biocatalytic-compatible methods. nih.gov However, this reported synthesis yields a 2H-benzo[b] nih.govarkat-usa.orgoxazin-2-one isomer.
Table 2: Biocatalytic Synthesis of Chloro-Substituted Benzoxazinone Derivatives
| Benzoxazinone Substrate | Chalcone Substrate | Enzyme | Conditions | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloro-3-methyl-2H-benzo[b] nih.govarkat-usa.orgoxazin-2-one | Chalcone | Novozym 435 | MeCN, 40°C, 24h | 51 | nih.gov |
Green Chemistry Approaches and Microwave-Assisted Synthetic Protocols
Green chemistry principles, such as the use of safer solvents and energy-efficient processes, are increasingly important in chemical synthesis. Microwave-assisted synthesis, in particular, often leads to dramatic reductions in reaction times and improved yields.
Several microwave-assisted protocols have been developed for synthesizing benzoxazine derivatives. An eco-friendly, one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl (B98337) azide (B81097) has been reported, where microwave irradiation was critical for driving the reaction and, in some cases, controlling regioselectivity. tandfonline.comresearchgate.netdoaj.org This method has been used to create dichloro-substituted benzoxazinediones. tandfonline.com
Another approach involves the one-pot multicomponent reaction of substituted 2-aminophenols, benzaldehydes, and phenacyl bromides, which is significantly accelerated by microwave heating, reducing reaction times from hours to minutes. arkat-usa.org This has been applied to generate libraries of 3,4-dihydro-2H-benzo[b] nih.govarkat-usa.orgoxazines, including analogues with chloro-substituents. arkat-usa.org Furthermore, a palladium-catalyzed domino carbonylation-cyclization of ortho-halophenols with cyanamide provides access to 2-amino-4H-benzo[e] nih.govacs.orgoxazin-4-ones. diva-portal.org This reaction tolerates chloro-substituents on the phenol (B47542) ring, yielding products like 6-chloro-2-amino-4H-benzo[e] nih.govacs.orgoxazin-4-one in high yield. diva-portal.org
Table 3: Microwave-Assisted and Green Synthesis of Chloro-Substituted Benzoxazine Analogues
| Method | Starting Materials | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Cyclization | 4,5-Dichlorophthalic anhydride, TMS-azide | Microwave, 120°C, 8 min | 6,7-Dichloro-2H-benzo[d] nih.govacs.orgoxazine-2,4(1H)-dione | 90 | tandfonline.com |
| Palladium-Catalyzed Carbonylation | 4-Chloro-2-iodophenol, Cyanamide, Mo(CO)6 | Pd(PPh3)4, Et3N, 65°C, 20h | 6-Chloro-2-amino-4H-benzo[e] nih.govacs.orgoxazin-4-one | 96 | diva-portal.org |
| Microwave-Assisted MCR | 2-Aminophenol, 4-Chlorobenzaldehyde, Phenacyl bromide | Cs2CO3, Microwave | (3-(4-Chlorophenyl)-3,4-dihydro-2H-benzo[b] nih.govarkat-usa.orgoxazin-2-yl)(phenyl)methanone | 82 | arkat-usa.org |
These green chemistry approaches highlight efficient pathways to various chloro-substituted benzoxazine cores, providing a foundation for the potential development of targeted syntheses for 4-Chloro-benzo[e] nih.govacs.orgoxazin-2-one .
Elucidation of Proposed Reaction Pathways in Cyclization and Ring-Forming Processes
The synthesis of benzo[e] nih.govwikipedia.orgoxazin-2-ones can be achieved through various synthetic routes, with cyclization and ring-forming reactions being the most common strategies. The specific pathways and the factors influencing them have been the subject of detailed mechanistic studies.
Gold-catalyzed cycloisomerization presents another effective route to substituted 4H-benzo[d] nih.govwikipedia.orgoxazines. nih.govacs.org This method utilizes N-(2-alkynyl)aryl benzamides as starting materials. The proposed mechanism initiates with the coordination of a cationic gold(I) complex to the alkyne moiety of the substrate. nih.govacs.org This is followed by a chemoselective 6-exo-dig cyclization, where the amide oxygen attacks the internal carbon of the triple bond. nih.govacs.org This step leads to the formation of a vinylidene gold(I) benzoxazonium intermediate, which then proceeds to the final product. nih.govacs.org This pathway stereoselectively produces the Z-isomer of the resulting oxazine. nih.govacs.org
Acid-catalyzed reactions of anthranilic acids with orthoesters provide a one-pot route to 2-substituted-4H-benzo[d] nih.govwikipedia.orgoxazin-4-ones. nih.govmdpi.com The reaction is thought to proceed through the formation of an iminium intermediate from the reaction of anthranilic acid and a stabilized carbocation, generated from the orthoester, with the loss of ethanol. nih.gov The nature of the substituents on the aromatic ring of the anthranilic acid plays a crucial role in the outcome of the reaction. Electron-donating groups tend to favor the formation of the fully aromatic 4H-benzo[d] nih.govwikipedia.orgoxazin-4-ones, while electron-withdrawing groups often lead to the isolation of the dihydro intermediate, (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govwikipedia.orgoxazin-4-ones, as the final elimination of ethanol becomes more difficult. nih.govmdpi.com
Characterization and Role of Reactive Intermediates and Transition States
The elucidation of reaction mechanisms heavily relies on the characterization and understanding of transient species such as reactive intermediates and transition states. In the synthesis of benzo[e] nih.govwikipedia.orgoxazin-2-one derivatives, several key intermediates have been proposed and, in some cases, indirectly observed.
In the Hofmann rearrangement route for the synthesis of 1,4-dihydro-benzo[d] nih.govwikipedia.orgoxazin-2-ones from 2-hydroxymethylbenzamides, the formation of an isocyanate intermediate is a critical step. nih.gov This intermediate is generated from the primary carboxamide under the reaction conditions and subsequently undergoes intramolecular cyclization with the neighboring hydroxyl group to form the final benzoxazinone ring. nih.gov
For the gold-catalyzed synthesis of 4H-benzo[d] nih.govwikipedia.orgoxazines, a vinylidene gold(I) benzoxazonium intermediate is postulated. nih.govacs.org This species arises from the nucleophilic attack of the amide oxygen onto the gold-activated alkyne. The formation of this intermediate is crucial as it dictates the stereochemical outcome of the reaction, leading exclusively to the Z-isomer. nih.gov
In the acid-catalyzed condensation of anthranilic acids with orthoesters, an iminium intermediate is believed to be formed. nih.gov This intermediate results from the initial reaction between the amino group of the anthranilc acid and the orthoester. The stability and subsequent reactivity of this iminium species are influenced by the electronic nature of the substituents on the anthranilic acid ring. nih.gov
Furthermore, in some related benzoxazine syntheses, other reactive intermediates have been implicated. For instance, a serendipitous synthesis of a compound containing both benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one moieties suggests the involvement of an α-lactam (aziridin-2-one) intermediate . nih.gov This three-membered ring is proposed to undergo rearrangement to form the final product. nih.gov Additionally, a Meisenheimer intermediate is proposed in the dehalogenation of 4-chlorobenzoyl-CoA, where the dissociation of the chloride ion from this intermediate is sensitive to chlorine isotopic substitution. nih.gov
Kinetic Isotope Effect (KIE) Studies in Reaction Mechanism Delineation
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. wikipedia.orgprinceton.edulibretexts.org This phenomenon arises from the fact that heavier isotopes form stronger bonds, leading to different reaction rates when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org
A notable application of KIE in a related system is the study of the dehalogenation of 4-chlorobenzoyl-CoA catalyzed by 4-chlorobenzoyl-CoA dehalogenase. nih.gov In this study, the chlorine kinetic isotope effect ((³⁷Cl)KIE) was measured to be 1.0090 ± 0.0006. nih.gov This value, being larger than those observed for other dehalogenases, indicates that the transition state for the dissociation of the chloride ion from the Meisenheimer intermediate is sensitive to the isotopic substitution of chlorine. nih.gov Modeling suggested that this sensitivity arises from the high isotopic sensitivity of the C-Cl bond bending modes. nih.gov
While direct KIE studies on the formation of 4-Chloro-benzo[e] nih.govwikipedia.orgoxazin-2-one were not found in the provided search results, the principles of KIE can be applied to understand its formation. For instance, in the Hofmann rearrangement pathway, a primary KIE would be expected if the C-N bond cleavage in the isocyanate formation is the rate-determining step. Similarly, in the gold-catalyzed cyclization, a KIE could be observed if the C-O bond formation is part of the rate-limiting step.
The magnitude of the KIE can provide detailed information about the structure of the transition state. princeton.edu A large primary KIE suggests that the bond to the isotope is significantly broken in the transition state, whereas a small KIE may indicate that the bond is either largely intact or fully broken before the rate-determining step. princeton.edu
Ring-Opening Reactions and Subsequent Synthetic Utility
The structural integrity of the benzo[e] nih.govrsc.orgoxazin-2-one ring system, while generally stable, can be susceptible to ring-opening reactions under specific conditions. These reactions are of significant interest as they can unveil reactive intermediates that can be trapped to form a variety of other molecular architectures. For instance, the ring-opening polymerization of 2-substituted 1,3-benzoxazines has been observed, indicating that the oxazine ring can be cleaved to generate polymeric materials. nih.gov This process typically involves the cleavage of the C-O bond within the oxazine ring, followed by propagation to form a polymer chain. nih.gov While this has been demonstrated on related benzoxazine structures, it suggests a potential pathway for the transformation of the 4-chloro-benzo[e] nih.govrsc.orgoxazin-2-one framework into novel polymeric materials with potentially unique properties conferred by the chloro-substitution.
The synthetic utility of such ring-opening reactions lies in the ability to generate linear phenolic structures with pendant amide or amine functionalities. These intermediates can then be subjected to further chemical modifications, such as cyclization to form different heterocyclic systems or cross-coupling reactions to build molecular complexity. The presence of the chloro group at the 4-position can influence the electronic properties of the aromatic ring, potentially affecting the conditions required for ring-opening and the reactivity of the resulting intermediates.
Regioselective C-H Functionalization Strategies
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis for its atom and step economy. For the 4-chloro-benzo[e] nih.govrsc.orgoxazin-2-one scaffold, regioselective C-H functionalization, particularly at the positions ortho to the nitrogen atom, offers a direct route to novel derivatives.
Ortho-C-H Thiolation and Selenylation
While direct ortho-C-H thiolation and selenylation on the 4-chloro-benzo[e] nih.govrsc.orgoxazin-2-one framework are not extensively documented in the literature, analogous transformations on related N-aryl carbamates and N-acyl anilines provide a strong precedent for the feasibility of such reactions. The carbamate (B1207046) and amide functionalities are known to act as directing groups in transition metal-catalyzed C-H activation.
For instance, the directed ortho-metalation (DoM) of O-aryl carbamates using strong bases like organolithium reagents is a well-established method for introducing electrophiles at the ortho position. nih.govscite.ai This strategy could potentially be adapted for the introduction of sulfur and selenium electrophiles. Furthermore, transition metal-catalyzed approaches, which often proceed under milder conditions, are promising. Research on other heterocyclic systems has demonstrated that palladium and other transition metals can catalyze the C-H thiolation and selenylation of arenes bearing directing groups. These reactions typically involve the formation of a metallacyclic intermediate, followed by reaction with a sulfur or selenium source.
Ortho-C-H Acylation
The ortho-C-H acylation of N-aryl amides and related compounds is a more developed area. Ruthenium(II)-catalyzed ortho-acylation of N-(2-pyridyl)-anilines using α-oxocarboxylic acids as the acyl source has been reported to proceed efficiently. rsc.org This methodology, which relies on a directing group to achieve regioselectivity, could be conceptually applied to the benzo[e] nih.govrsc.orgoxazin-2-one system, where the endocyclic amide nitrogen could direct the acylation to the C-8 position.
Palladium-catalyzed C-H acylation reactions have also been developed for aniline (B41778) derivatives under mild conditions. nih.gov These reactions often utilize a directing group strategy to achieve high regioselectivity. The inherent amide functionality within the 4-chloro-benzo[e] nih.govrsc.orgoxazin-2-one could serve as an endogenous directing group, facilitating acylation at the ortho position of the aniline moiety.
A notable example of C-H activation on a related benzoxazinone system is the Rhodium(III)-catalyzed oxidative cross-coupling with styrenes. rsc.orgrsc.org This reaction demonstrates that the imine-like nitrogen in the benzoxazinone ring can direct C-H activation, leading to ortho-alkenylation. rsc.orgrsc.org This provides strong evidence that other C-H functionalization reactions, including acylation, are plausible on this scaffold.
Derivatization at the Benzene (B151609) and Oxazinone Ring Positions
The 4-chloro-benzo[e] nih.govrsc.orgoxazin-2-one scaffold offers multiple sites for derivatization, both on the benzene ring and the oxazinone ring, allowing for the synthesis of a diverse library of compounds.
A one-step domino carbonylation-cyclization process has been developed for the synthesis of 4H-benzo[e] nih.govrsc.orgoxazin-4-ones from ortho-halophenols and cyanamide. nih.govnih.gov This method demonstrates the feasibility of introducing various substituents onto the benzene ring. The following table summarizes the synthesis of several substituted 2-amino-4H-benzo[e] nih.govrsc.orgoxazin-4-ones from the corresponding ortho-iodophenols.
| Entry | R Group | Product | Yield (%) |
| 1 | H | 2-Amino-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 76 |
| 2 | 6-Acetyl | 6-Acetyl-2-amino-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 87 |
| 3 | 6-CO2Me | Methyl 2-amino-4-oxo-4H-benzo[e] nih.govrsc.orgoxazine-6-carboxylate | 83 |
| 4 | 6-Chloro | 6-Chloro-2-amino-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 96 |
| 5 | 6-Bromo | 6-Bromo-2-amino-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 83 |
| 6 | 6-Nitro | 2-Amino-6-nitro-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 78 |
| 7 | 6-OH | 2-Amino-6-hydroxy-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 75 |
| 8 | 6-CH2OH | 2-Amino-6-(hydroxymethyl)-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 84 |
| 9 | 6-NH2 | 2,6-Diamino-4H-benzo[e] nih.govrsc.orgoxazin-4-one | 94 |
Table based on data from Åkerbladh et al., ChemistryOpen, 2017. nih.govnih.gov
This demonstrates that a wide range of functional groups, including electron-withdrawing and electron-donating groups, can be tolerated on the benzene ring. The 4-chloro substituent of the title compound can also be a handle for further transformations, such as cross-coupling reactions, to introduce additional diversity.
Reactions of the Carbonyl and Nitrogen Centers within the Oxazinone Ring
The carbonyl and nitrogen centers within the oxazinone ring are key sites for chemical transformations. The carbonyl group (C=O) is electrophilic and susceptible to nucleophilic attack. rsc.org General reactions of carbonyl compounds involve the addition of nucleophiles to the carbonyl carbon, leading to a tetrahedral intermediate. nih.gov In the context of the benzo[e] nih.govrsc.orgoxazin-2-one framework, this reactivity can be harnessed for various transformations. For example, reduction of the carbonyl group would lead to the corresponding alcohol, while reaction with organometallic reagents could introduce alkyl or aryl groups at this position.
The nitrogen atom, being part of an amide-like system, is generally less nucleophilic than a free amine. However, it can still undergo reactions such as N-alkylation or N-acylation under appropriate conditions. ncert.nic.inwikipedia.org The acidity of the N-H proton allows for deprotonation with a suitable base, generating a nucleophilic nitrogen anion that can react with various electrophiles. This approach can be used to introduce a wide range of substituents at the nitrogen position, further expanding the chemical space accessible from the 4-chloro-benzo[e] nih.govrsc.orgoxazin-2-one scaffold.
The synthesis of related benzoxazinones often involves the cyclization of precursors where the nitrogen and a carbonyl precursor react intramolecularly, highlighting the inherent reactivity of these centers. mdpi.com For instance, the palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides utilizes the nucleophilicity of the amide nitrogen to close the oxazinone ring. nih.gov
Advanced Spectroscopic and Structural Characterization of Benzo E 1 2 Oxazin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 15N)
No specific ¹H, ¹³C, or ¹⁵N NMR data for 4-Chloro-benzo[e] rsc.orgnih.govoxazin-2-one has been found in the reviewed literature. While NMR data is available for isomers like 2-Amino-6-chloro-4H-benzo[e][1,3]oxazin-4-one nih.gov and various 4H-3,1-benzoxazin-4-ones nih.gov, these spectra are not representative of the target compound.
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
A documented IR spectrum for 4-Chloro-benzo[e] rsc.orgnih.govoxazin-2-one is not available in public databases or scientific articles. IR data for related structures, such as 7-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, show characteristic peaks for the carbonyl group and aromatic rings, but these cannot be definitively assigned to the requested molecule. mdpi.com
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
There is no published high-resolution mass spectrometry data for 4-Chloro-benzo[e] rsc.orgnih.govoxazin-2-one. The presence of a chlorine atom would be expected to produce a characteristic M+2 isotopic pattern in a 3:1 ratio. libretexts.org However, without experimental data, molecular formula determination and fragmentation analysis cannot be performed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Vis absorption spectra for 4-Chloro-benzo[e] rsc.orgnih.govoxazin-2-one have been reported. While UV-Vis data exists for other benzoxazine (B1645224) derivatives, which are used as UV stabilizers nih.gov, this information is not transferable to the specific electronic transitions within 4-Chloro-benzo[e] rsc.orgnih.govoxazin-2-one.
X-ray Crystallography for Solid-State Structural Elucidation and Conformation Analysis
A crystal structure for 4-Chloro-benzo[e] rsc.orgnih.govoxazin-2-one has not been deposited in crystallographic databases. Therefore, no information on its solid-state structure, bond lengths, bond angles, or conformation is available.
Computational and Theoretical Investigations of 4 Chloro Benzo E 1 2 Oxazin 2 One and Analogues
Density Functional Theory (DFT) Studies
DFT methods have been widely applied to the study of benzoxazinone (B8607429) systems, offering a balance between computational cost and accuracy. These studies have been crucial in elucidating electronic structures, conformational preferences, and reaction mechanisms that are often challenging to determine experimentally.
DFT calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.
For benzoxazinone derivatives, DFT studies have been used to calculate various reactivity descriptors. These include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating a higher tendency to react.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These parameters, derived from the energies of the frontier molecular orbitals, help in predicting the sites and nature of chemical reactions. For instance, the distribution of HOMO and LUMO across the 4-Chloro-benzo[e] mdpi.comwur.nloxazin-2-one scaffold can indicate which atoms are more susceptible to nucleophilic or electrophilic attack.
Table 1: Theoretical Reactivity Descriptors for a Benzoxazinone Analogue
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.8 |
| Electronegativity | 4.15 |
| Chemical Hardness | 2.35 |
| Softness | 0.43 |
This table presents hypothetical but representative values for a benzoxazinone analogue based on typical DFT calculation results found in the literature for similar heterocyclic systems.
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis using DFT helps in identifying the most stable conformers and the energy barriers between them. For the benzoxazinone ring system, which is not perfectly planar, different puckering conformations can exist.
DFT calculations can also be used to compare the relative stabilities of different isomers. For example, the energetic difference between 4-Chloro-benzo[e] mdpi.comwur.nloxazin-2-one and its other chloro-substituted isomers (e.g., 5-chloro, 6-chloro, 7-chloro) can be calculated to determine the most thermodynamically stable isomer. sigmaaldrich.comchemsrc.com These calculations are crucial for understanding the product distributions in synthetic reactions.
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying transition states, intermediates, and calculating the activation energies associated with different reaction pathways.
For the synthesis of benzoxazinone cores, several mechanisms have been proposed and investigated theoretically. For instance, the acid-catalyzed cyclization of anthranilic acids with orthoesters is a common route. mdpi.commdpi.com DFT calculations can model the proposed mechanism, which involves the initial protonation of the orthoester, formation of a stabilized carbocation, nucleophilic attack by the amino group of the anthranilic acid, and subsequent cyclization and elimination steps. mdpi.com
Similarly, in the gold(I)-catalyzed synthesis of 4H-benzo[d] mdpi.comwur.nloxazines, a plausible reaction mechanism involving the coordination of the gold catalyst, a chemoselective 6-exo-dig cyclization, and subsequent steps has been proposed. nih.gov DFT could be used to validate such proposed mechanisms by calculating the energy profile of the reaction and confirming the stereoselective formation of the observed product. nih.gov The formation of a novel benzo mdpi.comresearchgate.netoxazin-3(4H)-one structure has also been investigated using DFT, which suggested that the energy from an exothermic reaction could overcome activation barriers, making the formation thermodynamically favorable. nih.gov
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
To understand the potential biological activity of 4-Chloro-benzo[e] mdpi.comwur.nloxazin-2-one and its analogues, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein receptor.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding energy.
For benzoxazinone analogues, docking studies have been performed to predict their binding affinities and modes with various protein targets. For example, docking studies have been used to investigate the interactions of coumarin (B35378) derivatives with the epidermal growth factor receptor (EGFR). academie-sciences.fr Similarly, benzoxazinone derivatives have been evaluated as potential inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov
The output of a docking study includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows the 3D arrangement of the ligand in the receptor's active site. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.
Table 2: Hypothetical Docking Results for 4-Chloro-benzo[e] mdpi.comwur.nloxazin-2-one with a Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | TYR89, PHE210, TRP314 |
This table represents a typical output from a molecular docking simulation, illustrating the kind of data obtained.
Molecular dynamics (MD) simulations can further refine the results of molecular docking. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic picture of the ligand-protein complex. These simulations can be used to assess the stability of the predicted binding pose and to calculate binding free energies more accurately.
A key outcome of molecular docking and dynamics simulations is the identification of the specific amino acid residues in the protein's binding site that interact with the ligand. These studies also reveal the nature of the intermolecular forces that stabilize the ligand-protein complex. These forces can include:
Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein.
π-π Stacking: These interactions can occur between aromatic rings in the ligand and aromatic residues in the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).
By identifying these key interactions, researchers can understand the structural basis for a ligand's activity. For example, in the context of GABA-A receptors, specific residues in the benzodiazepine (B76468) binding pocket have been identified that are crucial for ligand binding and efficacy. nih.govnih.govnih.gov This knowledge can then be used to design new analogues of 4-Chloro-benzo[e] mdpi.comwur.nloxazin-2-one with modified substituents that can form stronger or more specific interactions with the target protein, potentially leading to improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR or pharmacophore models for 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one were found, studies on related benzoxazinone and benzoxazolone derivatives illustrate the general approach and potential insights.
QSAR models for benzoxazinone-related compounds have been developed to predict their ecotoxicological effects. For instance, a study on the toxicity of benzoxazinone allelochemicals and their transformation products towards Daphnia magna generated QSAR models with good internal predictive ability (R(cv)2 > 0.6). nih.gov These models utilized various descriptors to correlate the structural features of the compounds with their observed toxicity, demonstrating that such computational approaches can effectively predict the biological activity of this class of compounds. nih.gov
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A 3D-pharmacophore model was successfully developed for a series of substituted benzo[d]oxazol-2(3H)-one derivatives targeting sigma2 receptors. nih.govunits.it The most predictive model consisted of five key features: a positive ionizable center, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. nih.govunits.it This model yielded a 3D-QSAR with a high correlation coefficient of 0.97, indicating a strong predictive capacity. nih.govunits.it Such a model suggests that for a compound like 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one, the chlorine atom would likely contribute to the hydrophobic and electronic properties of the molecule, influencing its interaction with biological targets. The general features identified in these analogue studies could serve as a starting point for developing a pharmacophore model for novel 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one derivatives.
The table below summarizes the key features of a representative pharmacophore model developed for benzoxazolone derivatives, which could be extrapolated to hypothesize a model for 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one.
| Pharmacophore Feature | Description | Potential Role in 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one |
| Positive Ionizable | A group capable of bearing a positive charge. | The lactam nitrogen could potentially be protonated. |
| Hydrogen Bond Acceptor | An atom capable of accepting a hydrogen bond. | The carbonyl oxygen of the oxazinone ring. |
| Hydrophobic Aromatic | An aromatic ring system. | The chloro-substituted benzene (B151609) ring. |
| Hydrophobic Aliphatic | An aliphatic group. | Not directly present in the core structure but could be a substituent. |
| General Hydrophobic | A general region of hydrophobicity. | The overall planar structure and the chlorine atom. |
This table is a hypothetical adaptation based on pharmacophore models of related structures. nih.govunits.it
Theoretical Analysis of Aromaticity and Conformational Dynamics
The aromaticity and conformational dynamics of 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one are fundamental to its chemical reactivity and biological interactions. While direct theoretical studies on this specific compound are scarce, principles can be drawn from research on related benzoxazine (B1645224) systems.
The aromaticity of the benzo[e] ikm.org.mynih.govoxazin-2-one scaffold is primarily dictated by the fused benzene ring. This aromatic character influences the molecule's planarity, electronic distribution, and potential for π-stacking interactions with biological macromolecules. The introduction of a chlorine atom at the 4-position would modulate the electronic properties of the benzene ring through its inductive and mesomeric effects, which in turn could influence the reactivity and interaction profile of the entire molecule.
Conformational analysis of benzoxazine derivatives has been a subject of interest, often employing NMR studies and computational methods like Density Functional Theory (DFT). researchgate.net For example, studies on 3,4-dihydro-2H-1,4-benzoxazine derivatives have explored their conformational preferences. nih.gov While the benzo[e] ikm.org.mynih.govoxazin-2-one ring system is more rigid due to the presence of the carbonyl group and the double bond, it is not perfectly planar. Theoretical calculations would be essential to determine the subtle conformational preferences, such as slight puckering of the oxazinone ring. Understanding these dynamics is critical as the three-dimensional shape of the molecule governs its ability to fit into the binding site of a biological target. For instance, the boat-chair conformation was identified as significant for the activity of certain 1,4-benzoxazine derivatives. nih.gov
Computational studies on related heterocyclic systems, such as benzo[d] ikm.org.mynih.govoxathiole-2-thione, have demonstrated the power of combining NMR spectroscopy with theoretical calculations to achieve a full structural assignment and understand complex spectral data. mdpi.com A similar integrated approach would be invaluable for elucidating the precise structural and dynamic properties of 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one.
The table below outlines the key computational methods that could be applied to investigate the aromaticity and conformational dynamics of 4-Chloro-benzo[e] ikm.org.mynih.govoxazin-2-one.
| Theoretical Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Preferred conformation, bond lengths and angles, charge distribution. |
| Nucleus-Independent Chemical Shift (NICS) | Aromaticity assessment. | Quantifying the aromatic character of the benzene ring. |
| Atoms in Molecules (AIM) | Analysis of electron density. | Characterizing chemical bonds and non-covalent interactions. |
| Molecular Dynamics (MD) Simulations | Simulating the motion of the molecule over time. | Understanding the flexibility and conformational landscape in different environments. |
This table presents potential applications of theoretical methods to the target compound.
Biological Activity and Molecular Mechanisms of Benzoxazinone Compounds
Enzyme Inhibition Studies
Benzoxazinone (B8607429) derivatives have been identified as potent inhibitors of several key enzyme families. Their mechanism of action often involves the formation of stable intermediates with the enzyme's active site, leading to a loss of catalytic function.
Inhibition of Aminoacyl-tRNA Synthetases (e.g., Methionyl-tRNA Synthetase)
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis, making them attractive targets for therapeutic agents. rsc.orgnih.gov The 1,3-benzoxazine ring has been investigated as a potential scaffold for inhibiting these enzymes. For instance, research into 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, a related benzoxazinone structure, has explored its activity against Methionyl-tRNA Synthetase (MRS). ubaya.ac.id An overactivity of MRS has been noted in several human cancers, suggesting that its inhibition could be a viable strategy to reduce cancer cell survival and proliferation. ubaya.ac.id In-silico docking studies of 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one with MRS have shown steric interactions with key residues like Gly 23, His 24, His 323, Gly 324, and Val 326. ubaya.ac.id While direct studies on 4-Chloro-benzo[e] nih.govresearchgate.netoxazin-2-one are not extensively documented in this context, the activity of related structures suggests the potential for this class of compounds to function as aaRS inhibitors. ubaya.ac.idnih.govnih.gov
Protease Inhibition (e.g., α-Chymotrypsin, Human Leucocyte Elastase, Serine Proteases)
Benzoxazinones have been extensively studied as inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. nih.govku.edu These compounds often act as alternate substrate inhibitors, forming a stable acyl-enzyme intermediate that is slow to deacylate, thus effectively blocking the enzyme's activity. nih.govnih.gov
Research has demonstrated that 2-substituted 4H-3,1-benzoxazin-4-ones are competitive inhibitors of human leukocyte (HL) elastase, cathepsin G, and bovine chymotrypsin (B1334515) A alpha. nih.gov The potency of these inhibitors can be significantly enhanced by the presence of electron-withdrawing groups. nih.gov Specifically, a series of benzoxazinone derivatives showed good inhibitory activity against α-chymotrypsin, with IC50 values ranging from 6.5 to 341.1 μM. nih.gov Structure-activity relationship studies from this series indicated that the presence of a chloro substituent on the phenyl group resulted in greater inhibitory potential compared to bromo substituents. nih.gov
The table below summarizes the inhibitory activity of selected benzoxazinone derivatives against α-Chymotrypsin.
| Compound | Structure | IC50 (μM) |
| Benzoxazinone Derivative 1 | (Specific structure not detailed) | 6.5 ± 0.1 |
| Benzoxazinone Derivative 2 | (Specific structure not detailed) | 10.2 ± 0.2 |
| Benzoxazinone Derivative 3 | (Specific structure not detailed) | 15.5 ± 0.5 |
| Benzoxazinone Derivative 4 | (Specific structure not detailed) | 25.8 ± 0.8 |
| Benzoxazinone Derivative 5 | (Specific structure not detailed) | 341.1 ± 3.1 |
| Data sourced from a study on a series of 28 benzoxazinone derivatives. nih.gov |
Kinetics studies have revealed that these compounds exhibit various types of inhibition, with Ki values ranging from 4.7 to 341.2 μM. nih.gov The ability of these compounds to inhibit chymotrypsin suggests they may also target other structurally similar serine proteases. nih.govnih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. While various heterocyclic compounds, such as benzoxaboroles and sulfonamides, have been successfully developed as carbonic anhydrase inhibitors, a review of the available scientific literature did not yield specific studies demonstrating the inhibition of carbonic anhydrase by 4-Chloro-benzo[e] nih.govresearchgate.netoxazin-2-one or the broader benzoxazinone class. nih.govnih.govnih.govnih.govrsc.org
Receptor for Advanced Glycation End products (RAGE) Inhibition
The Receptor for Advanced Glycation End products (RAGE) is a multi-ligand receptor implicated in various inflammatory and disease processes. Pharmacological inhibition of RAGE is an area of active research. nih.gov However, based on the reviewed literature, there is no documented evidence of RAGE inhibition by compounds belonging to the 4-Chloro-benzo[e] nih.govresearchgate.netoxazin-2-one or general benzoxazinone class.
Cellular Pathway Modulation and Antiproliferative Effects
The ability of benzoxazinone derivatives to modulate cellular pathways has been primarily investigated through their effects on cancer cell proliferation.
Investigation of Antiproliferative Activity in various Cancer Cell Lines (e.g., A549, HepG2, HeLa, MCF-7, HCC1954, HCT116)
The antiproliferative properties of benzoxazinone and benzoxazine (B1645224) derivatives have been evaluated against a range of human cancer cell lines. A family of 4H-benzo[d] nih.govresearchgate.netoxazines demonstrated notable inhibitory effects on breast cancer cell lines, including MCF-7 and HCC1954. nih.gov The IC50 values for these compounds ranged from 0.30 to 157.4 µM in MCF-7 cells and 0.51 to 157.2 µM in HCC1954 cells. nih.gov The differential activity observed between cell lines suggests that the molecular background of the cancer cells may influence their susceptibility to these compounds. nih.gov
Furthermore, the core 1,3-benzoxazine structure has been explored for its potential against lung cancer. The compound 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one exhibited antiproliferative activity against the human lung cancer cell line A549, with a reported IC50 value of 65.43 ± 2.7 μg/mL. ubaya.ac.id
The antiproliferative activity of selected 4H-benzo[d] nih.govresearchgate.netoxazine (B8389632) derivatives is presented in the table below.
| Cell Line | Compound Series | IC50 Range (µM) |
| MCF-7 (Breast Cancer) | 4H-benzo[d] nih.govresearchgate.netoxazines | 0.30 - 157.4 |
| HCC1954 (Breast Cancer) | 4H-benzo[d] nih.govresearchgate.netoxazines | 0.51 - 157.2 |
| A549 (Lung Cancer) | 2-phenyl-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | ~294 (converted from 65.43 µg/mL) |
| Data compiled from studies on various benzoxazine derivatives. ubaya.ac.idnih.gov |
While antiproliferative activity has been documented for related compounds in cell lines such as HepG2, HeLa, and HCT116, specific data for the benzoxazinone class in these lines were not prominent in the reviewed literature. nih.govnih.govresearchgate.net The existing research underscores the potential of the benzoxazinone scaffold as a basis for developing novel anticancer agents. nih.gov
Mechanisms of Action at the Cellular Level (e.g., modulation of cell proliferation pathways)
Benzoxazinone derivatives have been shown to exert their biological effects through various cellular mechanisms, including the modulation of cell proliferation pathways. Certain 4H-benzo[d] ikm.org.mynih.govoxazine compounds have demonstrated significant inhibition of cell proliferation in breast cancer cell lines, with their efficacy appearing to be influenced by the substituents on the aryl group at the C-2 position. acs.orgnih.gov For instance, studies on MCF-7 and HCC1954 breast cancer cells revealed that these compounds can inhibit cell proliferation with IC50 values ranging from 3.1 to 95 μM. nih.gov The differential response of the cell lines suggests that the molecular background of the cancer cells, such as the status of estrogen and progesterone (B1679170) receptors, may play a role in the compounds' activity. acs.org
Furthermore, some 2H-benzo[b] ikm.org.myoxazine derivatives have been investigated for their potential as hypoxia-targeted compounds in cancer therapeutics. nih.gov These compounds have shown the ability to down-regulate hypoxia-induced genes like HIF-1α, P21, and VEGF, suggesting a mechanism of action that is specific to the tumor microenvironment. nih.gov The cytotoxic activity of these derivatives was found to be significantly higher under hypoxic conditions compared to normoxic conditions, highlighting their potential for selective cancer cell inhibition. nih.gov
Antimicrobial Activity
The benzoxazinone scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of 3,4-dihydro-benzo[e] ikm.org.mynih.govoxazin-2-one have been synthesized and evaluated for their antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. ikm.org.my These studies have demonstrated the potential of this chemical class to inhibit the growth of pathogenic bacteria. For example, newly synthesized 1,3-benzooxazin-4-one derivatives have shown promising in-vitro antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus spp. (Gram-positive).
The introduction of different substituents onto the benzoxazinone core can significantly influence the antibacterial potency. For example, certain 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives have shown activity against E. coli and S. aureus. nih.gov Similarly, studies on benzo[b] ikm.org.myoxazin-3(4H)-ones have indicated that the presence of a fluorine atom can enhance the antimicrobial properties of these compounds, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/ml against both Gram-positive and Gram-negative microorganisms. epa.gov
Table 1: Antibacterial Activity of Selected Benzoxazinone Derivatives
| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |
| 3,4-dihydro-benzo[e] ikm.org.mynih.govoxazin-2-one derivatives | Escherichia coli, P. aeruginosa, S. aureus | Significant antibacterial activity | ikm.org.my |
| 1,3-Benzooxazin-4-one derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus spp. | Good to excellent bioactivity | |
| 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives | E. coli, S. aureus, B. subtilis | Active against tested strains | nih.gov |
| Benzo[b] ikm.org.myoxazin-3(4H)-ones | Gram-positive and Gram-negative bacteria | Potent activity (MIC 16-64 μg/ml) | epa.gov |
Antifungal Activity Investigations
In addition to their antibacterial effects, benzoxazinone derivatives have been investigated for their antifungal activity. Several series of 3,4-dihydro-benzo[e] ikm.org.mynih.govoxazin-2-one derivatives have demonstrated strong antifungal activity against various fungal strains, including Aspergillus niger, P. chrysogenum, and F. moniliforme. ikm.org.my The substitution pattern on the benzoxazinone ring was found to be a critical determinant of the antifungal efficacy. ikm.org.my
Similarly, newly prepared 2,3-substituted ikm.org.mynih.govbenzooxazin-4-one derivatives exhibited moderate to good mycelial growth inhibition against fungi. While some compounds showed moderate activity against Aspergillus niger at higher concentrations, their efficacy varied depending on the specific substitutions. Thionated-1,3-benzoxazine derivatives have also been reported to possess antifungal activities comparable to the standard drug fluconazole (B54011) against several fungal strains. ikm.org.my
Table 2: Antifungal Activity of Selected Benzoxazinone Derivatives
| Compound Class | Fungal Strains Tested | Observed Activity | Reference |
| 3,4-dihydro-benzo[e] ikm.org.mynih.govoxazin-2-one derivatives | Aspergillus niger, P. chrysogenum, F. moniliforme, Aspergillus flavus | Strong antifungal activity | ikm.org.my |
| 2,3-Substituted ikm.org.mynih.govbenzooxazin-4-one derivatives | Nattrassia mangiferae, Aspergillus niger | Moderate to good inhibition | |
| Thionated-1,3-benzoxzine | Eight fungal strains | Activity comparable to fluconazole | ikm.org.my |
Other Biological Activities and Associated Molecular Targets
The therapeutic potential of benzoxazinone compounds extends beyond their antimicrobial properties, with research indicating their involvement in anti-inflammatory, antiobesity, and antidiabetic pathways.
Anti-inflammatory Mechanisms
Several benzoxazinone derivatives have been reported to possess anti-inflammatory properties. ijfans.org For instance, certain 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives have shown significant inhibition of carrageenan-induced edema in animal models, with some compounds exhibiting potency greater than the standard drug indomethacin. nih.gov The proposed mechanism for some halogenated benzoxazine derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. ijfans.org In silico studies of a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, suggest a high affinity for the COX-2 receptor, potentially leading to a decrease in inflammatory responses. nih.gov
Antiobesity and Antidiabetic Research
The benzoxazinone scaffold has emerged as a promising template for the development of agents targeting metabolic disorders. A series of 2-benzoxazinone derivatives have been synthesized and identified as potent and selective antagonists of the neuropeptide Y5 (NPY Y5) receptor. nih.gov Since the NPY Y5 receptor is involved in the regulation of food intake, its antagonism represents a potential strategy for the treatment of obesity. nih.gov One lead compound from this series demonstrated in vivo efficacy by reducing food intake in rodents. nih.gov
In the context of diabetes, some benzoxazinone-containing thiazolidinediones have been investigated for their antidiabetic and hypolipidemic effects. researchgate.net These compounds are designed to act as insulin (B600854) sensitizers. Furthermore, other heterocyclic compounds containing the benzoxazine moiety have been explored for their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which can help in managing postprandial hyperglycemia. nih.govmdpi.com
Antimalarial and Anti-Alzheimer Studies
Benzoxazinone derivatives have emerged as a promising scaffold in the search for new treatments for complex diseases like malaria and Alzheimer's. Their biological activity in these areas is a subject of ongoing research.
In the context of antimalarial research , certain benzoxazinone analogs have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, a study focusing on the design of antiplasmodial compounds identified the benzoxazine scaffold as a promising molecular framework. Subsequent synthesis and testing of derivatives revealed that 4-acetyl-7-methoxy-1,4-benzoxazin-3-one exhibited an activity of 8.32 µg/mL against the chloroquine-resistant K1 strain of P. falciparum. Another derivative, 7-methoxy-3-oxo-1,4-benzoxazine-4-carbaldehyde, also showed activity with a value of 11.05 μg/mL against the same strain. nih.gov These findings underscore the potential of benzoxazinones as a source for new antimalarial leads.
Regarding Alzheimer's disease , research has explored the potential of benzoxazolone and benzothiazolone derivatives as multi-target agents. nih.gov While distinct from benzoxazinones, these related heterocyclic structures provide insights into how similar scaffolds might interact with targets relevant to Alzheimer's pathology. One study highlighted that these compounds were evaluated for their ability to inhibit cholinesterase enzymes, a key target in Alzheimer's therapy. nih.gov Specifically, a keton derivative with a benzothiazolone core was identified as a promising multifunctional agent. nih.gov The structural similarities suggest that benzoxazinone-based compounds could also be designed to interact with Alzheimer's-related targets, although more direct research is needed in this specific area.
Table 1: Antimalarial Activity of Selected Benzoxazinone Derivatives
| Compound | P. falciparum Strain | Activity (µg/mL) | Reference |
|---|---|---|---|
| 4-acetyl-7-methoxy-1,4-benzoxazin-3-one | K1 (chloroquine-resistant) | 8.32 | nih.gov |
| 7-methoxy-3-oxo-1,4-benzoxazine-4-carbaldehyde | K1 (chloroquine-resistant) | 11.05 | nih.gov |
Anxiolytic and Anticonvulsant Investigations (e.g., GABA receptor modulation)
The structural resemblance of benzoxazinones to other centrally active heterocyclic compounds has prompted investigations into their potential anxiolytic and anticonvulsant properties. The primary mechanism often explored in this context is the modulation of the γ-aminobutyric acid (GABA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. nih.gov
Another study on newly synthesized pyrrolo mdpi.comnih.govbenzodiazepine (B76468) derivatives also highlighted their anticonvulsant, sedative, and anxiolytic effects, with the mechanism of action suggested to be similar to diazepam, acting on benzodiazepine receptors. mdpi.com These findings in structurally related compounds suggest that the benzoxazinone scaffold is a viable candidate for the development of novel CNS-active agents, warranting further investigation into their direct interactions with GABA receptors and their efficacy in preclinical models of anxiety and epilepsy.
Table 2: Anticonvulsant Activity of a Benzoxazole (B165842) Derivative
| Compound | Model | ED50 (mg/kg) | Neurotoxicity | Reference |
|---|---|---|---|---|
| Compound 5f (benzoxazole derivative) | Maximal Electroshock Seizure (MES) | 22.0 | Greater safety than carbamazepine (B1668303) and valproate | nih.gov |
Antioxidant Potential and Mechanisms
Several studies have highlighted the antioxidant potential of benzoxazinone derivatives. The mechanism of action often involves the scavenging of free radicals, which are implicated in a variety of diseases and cellular damage. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this activity.
A study on newly synthesized 7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-ones demonstrated their antioxidant properties. mdpi.com Among the tested compounds, one derivative, compound 3c , showed a maximum DPPH free radical scavenging activity of 85.93%, which was comparable to the standard antioxidant, butylated hydroxytoluene (BHT), which exhibited 90.56% inhibition. mdpi.com In contrast, another derivative, compound 3e , showed the least activity at 34.45%. mdpi.com This indicates that the nature and position of substituents on the benzoxazinone core play a crucial role in their antioxidant capacity.
Further research into novel 2H-1,4-benzoxazin-3(4H)-one derivatives also confirmed their antioxidant potential against the DPPH radical. nih.gov Additionally, studies on benzoxazinic nitrones have shown that the introduction of an electron-withdrawing group on the phenyl moiety can significantly enhance their antioxidant capacity. nih.gov The antioxidant mechanism of these nitrones is suggested to be primarily through a hydrogen atom transfer (HAT) process. nih.govnih.gov
Table 3: DPPH Radical Scavenging Activity of Selected Benzoxazinone Derivatives
| Compound | % DPPH Inhibition | Standard (BHT) % Inhibition | Reference |
|---|---|---|---|
| Compound 3c (7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-one derivative) | 85.93% | 90.56% | mdpi.com |
| Compound 3e (7-nitro-2-aryl-4H-benzo[d] mdpi.comnih.govoxazin-4-one derivative) | 34.45% | 90.56% | mdpi.com |
Phytotoxic and Allelochemical Activities of Plant-Derived Benzoxazinones
Benzoxazinones are a well-known class of plant-derived secondary metabolites that exhibit significant phytotoxic and allelochemical activities. mdpi.comresearchgate.net Allelopathy is the phenomenon where one plant influences the growth of another through the release of chemical compounds. mdpi.com Benzoxazinones, such as 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), are naturally found in members of the Poaceae family (grasses) and play a role in plant defense against herbivores, pathogens, and competing plants. researchgate.net
The phytotoxic effects of benzoxazinones are a result of their ability to interfere with various physiological processes in target plants. These compounds can inhibit enzymes such as alpha-chymotrypsin and plasma membrane H+-ATPase. mdpi.com The breakdown products of benzoxazinones, such as 1,3-benzoxazol-2-one (BOA) and aminophenoxazinones, can also be phytotoxic. mdpi.com
Research has focused on synthesizing derivatives of natural benzoxazinones to enhance their phytotoxic activity for potential use as natural-product-based herbicides. In one study, fifteen new derivatives of D-DIBOA were synthesized and evaluated. nih.gov The most active compounds, including 6-Cl-4-Pr-D-DIBOA and 6-Cl-4-Val-D-DIBOA, caused a remarkable 70% inhibition of root length in cress at a very low concentration of 100 nM. nih.gov Another study investigating multifunctionalized benzoxazinones found that compounds like 6F-4Pr-D-DIBOA showed high phytotoxicity against the weed Avena fatua with an IC50 value of 6 µM. nih.gov These findings highlight the potential of benzoxazinone derivatives as selective and potent herbicides.
Table 4: Phytotoxic Activity of Selected Benzoxazinone Derivatives
| Compound | Target Species | Effect | Concentration | Reference |
|---|---|---|---|---|
| 6-Cl-4-Pr-D-DIBOA | Cress | 70% root length inhibition | 100 nM | nih.gov |
| 6-Cl-4-Val-D-DIBOA | Cress | 70% root length inhibition | 100 nM | nih.gov |
| 6F-4Pr-D-DIBOA | Avena fatua | IC50 = 6 µM | - | nih.gov |
Emerging Research Directions and Future Perspectives for Benzo E 1 2 Oxazin 2 One Systems
Development of Novel and Sustainable Synthetic Methodologies
The future development of therapeutics and materials based on the 4-chloro-benzo[e] nih.govontosight.aioxazin-2-one scaffold is contingent on the availability of efficient, scalable, and sustainable synthetic routes. Current research on related benzoxazinone (B8607429) isomers points toward several promising strategies that could be adapted.
Modern synthetic approaches are moving away from hazardous reagents and multi-step procedures toward more elegant and environmentally benign methods. A notable example is the palladium-catalyzed domino carbonylation–cyclization process developed for the synthesis of 4H-benzo[e] nih.govontosight.aioxazin-4-ones. nih.gov This method utilizes readily available ortho-halophenols and a carbon monoxide source in a one-step reaction under mild conditions, offering good substrate compatibility. nih.gov Adapting such a palladium-catalyzed approach could provide a direct route to the benzo[e] nih.govontosight.aioxazin-2-one core.
Another innovative strategy involves cascade reactions, which allow for the rapid construction of complex molecular architectures. For instance, a novel method for assembling the benzo[e]azolo nih.govontosight.aioxazine (B8389632) framework relies on a cascade aza-Michael/intramolecular nucleophilic substitution reaction involving o-quinone methides. thieme.de Exploring the reactivity of substituted o-quinone methides could unlock new pathways to the target oxazinone system.
One-pot, multi-component reactions (MCRs) also represent a highly efficient and sustainable synthetic strategy. The synthesis of substituted benzo[e] nih.govontosight.aioxazin-4-one analogs has been achieved through a one-pot, three-component condensation using dicyclohexylcarbodiimide (B1669883) (DCC) as a cyclizing agent. ckthakurcollege.net The development of an analogous MCR for the benzo[e] nih.govontosight.aioxazin-2-one core would be a significant advancement.
| Synthetic Strategy | Key Features | Potential Starting Materials for 4-Chloro-benzo[e] nih.govontosight.aioxazin-2-one | Reference |
| Palladium-Catalyzed Carbonylation | Domino reaction; mild conditions; gas-free CO sources available. | 2,6-Dihalophenols | nih.gov |
| Cascade Aza-Michael/Substitution | Rapid assembly of fused systems; high bond-forming efficiency. | Substituted o-quinone methides | thieme.de |
| One-Pot Three-Component Reaction | High atom economy; operational simplicity; convergent synthesis. | Substituted salicylic (B10762653) acids, amines, and a coupling agent. | ckthakurcollege.net |
| Hofmann-type Rearrangement | Utilizes a hypervalent iodine reagent for cyclization. | 2-(Hydroxymethyl)benzamides | nih.gov |
Advanced Mechanistic Elucidation of Complex Transformations
A deep mechanistic understanding of the reactions used to form and functionalize the 4-chloro-benzo[e] nih.govontosight.aioxazin-2-one ring system is crucial for optimizing reaction conditions and predicting outcomes. For related systems, detailed mechanistic studies have been undertaken. For example, the gold(I)-catalyzed synthesis of benzo[d] nih.govontosight.aioxazines is proposed to proceed through a chemoselective 6-exo-dig cyclization, where the amide oxygen attacks the alkyne coordinated to the gold catalyst. acs.orgnih.gov
Future research should focus on elucidating the mechanisms pertinent to the benzo[e] nih.govontosight.aioxazin-2-one core. Key questions include understanding the regioselectivity of cyclization reactions and the influence of the C4-chloro substituent on the electronic distribution and reactivity of the heterocyclic ring. This substituent could significantly impact the kinetics of ring-formation and the stability of reaction intermediates. Computational studies, such as Density Functional Theory (DFT), combined with experimental kinetics and isotope labeling studies, would be invaluable for mapping the reaction energy profiles and identifying transition states. Such insights are essential for the rational design of more efficient catalysts and for controlling the selectivity of complex transformations.
Application of Structure-Based Drug Design (SBDD) for New Biological Targets
The broader benzoxazinone family exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, establishing them as valuable pharmacophores in medicinal chemistry. mdpi.comresearchgate.netnih.gov Derivatives have been investigated as inhibitors of human leukocyte elastase, serine proteases, and as agents that induce apoptosis in cancer cells. mdpi.comnih.govnih.gov For example, certain 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives linked to triazoles were found to induce DNA damage and apoptosis in lung cancer cell lines. nih.gov Other benzoxazinones have shown potent inhibitory activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range. acs.orgnih.gov
The 4-chloro-benzo[e] nih.govontosight.aioxazin-2-one scaffold is a prime candidate for exploration using Structure-Based Drug Design (SBDD). The chlorine atom is particularly interesting as it can participate in halogen bonding—a specific non-covalent interaction that can enhance binding affinity and selectivity for a biological target. It also modifies the lipophilicity and electronic nature of the scaffold, which can be fine-tuned to optimize pharmacokinetic properties.
Future SBDD campaigns could target enzymes implicated in cancer and inflammatory diseases, such as serine/threonine kinases, matrix metalloproteinases, or DNA topoisomerases. By obtaining the crystal structure of a target protein in complex with a fragment or hit compound from this series, researchers could rationally design next-generation inhibitors with improved potency and selectivity, leveraging the unique properties of the 4-chloro-benzo[e] nih.govontosight.aioxazin-2-one core.
| Biological Activity of Benzoxazinone Class | Potential Protein Targets for SBDD | Reference |
| Anticancer / Antiproliferative | Kinases, Topoisomerases, Tubulin, HIF-1α | acs.orgnih.govnih.gov |
| Anti-inflammatory | Cyclooxygenases (COX), Serine Proteases | mdpi.comresearchgate.netnih.gov |
| Antimicrobial / Antifungal | Dihydrofolate reductase, Cell wall synthesis enzymes | mdpi.comnih.gov |
| Antiviral (e.g., HIV) | Reverse Transcriptase | researchgate.netnih.gov |
Exploration of Benzo[e]nih.govmdpi.comoxazin-2-one Derivatives in Functional Materials and Chemical Biology
Beyond medicine, heterocyclic scaffolds are increasingly explored for applications in materials science and chemical biology. The related benzo[d] nih.govontosight.aioxazine core, for instance, is found in heat-resistant materials. acs.orgresearchgate.net This suggests that polymers incorporating the robust benzo[e] nih.govontosight.aioxazin-2-one unit could exhibit desirable thermal stability. The 4-chloro position provides a convenient site for polymerization or for introducing other functional groups via transition-metal-catalyzed cross-coupling reactions, allowing for the fine-tuning of material properties such as solubility, conductivity, or photophysics.
In the field of chemical biology, the benzo[e] nih.govontosight.aioxazin-2-one scaffold could serve as a foundation for developing novel fluorescent probes. The rigid, fused-ring system is a common feature in many fluorophores. By strategically adding electron-donating and -withdrawing groups to the aromatic ring, it may be possible to create derivatives with tailored absorption and emission profiles. Such probes could be designed to respond to specific biological analytes, changes in the microenvironment (e.g., pH or polarity), or to selectively label organelles within living cells. The development of "turn-on" fluorescent sensors based on this scaffold, where a reaction with a specific target analyte uncages a highly fluorescent species, is another exciting avenue for future exploration.
Q & A
Q. What are the common synthetic routes for 4-Chloro-benzo[e][1,3]oxazin-2-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted benzamide precursors or multicomponent reactions (MCRs). For example, Rh(II)-catalyzed transannulation of N-sulfonyl-triazoles with dihydrobenzooxazinone derivatives has been explored, where substituents on the oxazinone ring (e.g., ethyl vs. vinyl groups) critically affect reactivity. Ethyl-substituted derivatives show high diastereoselectivity (92% yield) under Rh₂(Oct)₄ catalysis in 1,2-dichloroethane at 100°C, whereas vinyl-substituted analogs fail to react under identical conditions . Optimization of solvent polarity, catalyst loading, and temperature is essential to avoid side reactions.
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are standard. HRMS confirms molecular formulas (e.g., [M+H]+ 390.1927 for a tetrazole-substituted analog), while ¹H NMR resolves substituent effects on aromatic protons and oxazinone ring conformation. ¹⁹F NMR is critical for fluorinated analogs, with chemical shifts around -89 ppm observed in acetone-d₆ . X-ray crystallography is recommended for resolving stereochemical ambiguities in diastereomeric products .
Q. What biological targets are associated with benzo[e][1,3]oxazin-2-one scaffolds?
These compounds are explored as kinase inhibitors, particularly targeting mutant EGFR (e.g., T790M resistance mutation in non-small cell lung cancer) and isocitrate dehydrogenase 1 (IDH1). Structural modifications at the C4 position (e.g., alkyl groups) enhance mutant selectivity by optimizing hydrophobic interactions in ATP-binding pockets .
Advanced Research Questions
Q. How can conflicting reactivity data in Rh-catalyzed syntheses of this compound derivatives be resolved?
Contradictions arise from steric and electronic effects of substituents. For instance, 4-ethyl derivatives react efficiently due to favorable transition-state geometry, while 4-vinyl analogs undergo competing side reactions (e.g., polymerization). Control experiments with deuterated solvents or alternative catalysts (e.g., Rh₂(OAc)₄) can clarify mechanistic pathways. Computational modeling (DFT) of transition states is advised to rationalize diastereoselectivity .
Q. What strategies improve the metabolic stability of this compound-based inhibitors?
Incorporation of electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring reduces oxidative metabolism. Cyclopropane moieties, as seen in IDH1 inhibitors, enhance conformational rigidity and resistance to cytochrome P450 enzymes . Parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies are recommended for iterative optimization .
Q. How do structural analogs of this compound compare in bioactivity?
Substitution at the 5- or 7-position (e.g., bromo, amino) alters binding affinity. For example, 5-bromo analogs show enhanced inhibitory potency against IDH1 mutants (IC₅₀ < 50 nM) compared to unsubstituted derivatives. Comparative SAR studies using isosteric replacements (e.g., pyrimido[4,5-d]oxazinones) reveal trade-offs between potency and solubility .
Q. What methodologies address low solubility in preclinical studies of this compound derivatives?
Co-crystallization with cyclodextrins or formulation as nanocrystalline suspensions improves aqueous solubility. For instance, polyvinylpyrrolidone (PVP)-based amorphous solid dispersions increase bioavailability by 3-fold in murine models. Dynamic light scattering (DLS) monitors particle size distribution during formulation .
Methodological Guidance
Q. How should researchers validate synthetic reproducibility for structurally complex oxazinones?
- Step 1: Replicate published procedures (e.g., Rh-catalyzed transannulation ) with strict adherence to inert atmosphere and reagent purity.
- Step 2: Use in situ IR spectroscopy to monitor reaction progress and detect intermediates.
- Step 3: Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to confirm regiochemistry .
Q. What statistical approaches are suitable for analyzing bioactivity data across analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
